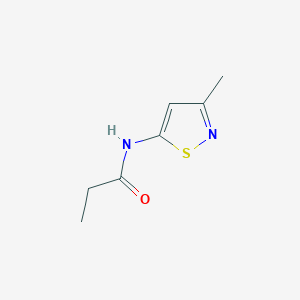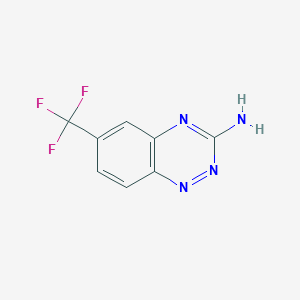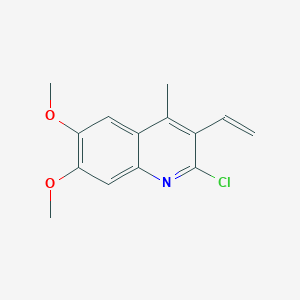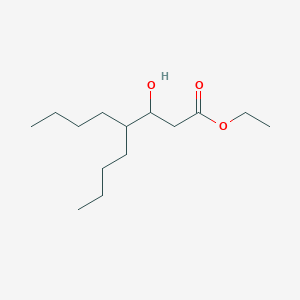![molecular formula C24H40O6 B14608532 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with a unique structure. It belongs to the class of bile acids, which are steroid acids found predominantly in the bile of mammals. This compound is characterized by its multiple hydroxyl groups and a pentanoic acid side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves several steps. The starting material is typically a steroid nucleus, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes to introduce the hydroxyl groups. These methods are preferred due to their higher selectivity and environmentally friendly nature compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
科学研究应用
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of bile acids.
Biology: The compound is studied for its role in biological processes, such as lipid metabolism and cell signaling.
Medicine: It has potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: The compound is used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
作用机制
The mechanism of action of 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to receptors and enzymes, modulating their activity. The compound can influence various signaling pathways, including those involved in lipid metabolism and inflammation.
相似化合物的比较
Similar Compounds
Cholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.
Chenodeoxycholic Acid: Similar to cholic acid but with fewer hydroxyl groups.
Deoxycholic Acid: A bile acid with a similar steroid nucleus but different functional groups.
Uniqueness
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is unique due to its specific hydroxylation pattern and the presence of a pentanoic acid side chain. This unique structure gives it distinct chemical and biological properties compared to other bile acids.
属性
分子式 |
C24H40O6 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-21(29)30)14-5-6-15-22-16(10-20(28)24(14,15)3)23(2)11-19(27)17(25)8-13(23)9-18(22)26/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30) |
InChI 键 |
IMMADCCLTPCOKH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CC(C(C4)O)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)

![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)



![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)



